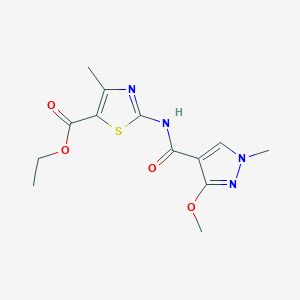
(2R)-2,3-二甲氧基丙-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,3-Dimethoxypropan-1-ol is a chiral organic compound with the molecular formula C5H12O3 It is a colorless liquid that is soluble in water and various organic solvents
科学研究应用
(2R)-2,3-Dimethoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
(2R)-2,3-Dimethoxypropan-1-ol can be synthesized through several methods. One common approach involves the reduction of (2R)-2,3-dimethoxypropanal using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, (2R)-2,3-Dimethoxypropan-1-ol can be produced via catalytic hydrogenation of (2R)-2,3-dimethoxypropanal. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas pressure. The reaction conditions are optimized to achieve high conversion rates and purity of the final product.
化学反应分析
Types of Reactions
(2R)-2,3-Dimethoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (2R)-2,3-dimethoxypropanal using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be further reduced to (2R)-2,3-dimethoxypropan-1-amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (2R)-2,3-Dimethoxypropanal
Reduction: (2R)-2,3-Dimethoxypropan-1-amine
Substitution: Depending on the nucleophile, products like (2R)-2,3-dimethoxypropyl chloride or (2R)-2,3-dimethoxypropyl ether can be formed.
作用机制
The mechanism by which (2R)-2,3-Dimethoxypropan-1-ol exerts its effects depends on its specific application. In organic synthesis, it acts as a chiral building block, facilitating the formation of enantiomerically pure compounds. Its hydroxyl group can participate in hydrogen bonding, influencing the reactivity and selectivity of reactions. The compound’s molecular structure allows it to interact with various enzymes and receptors, making it a valuable intermediate in biochemical research.
相似化合物的比较
Similar Compounds
(2S)-2,3-Dimethoxypropan-1-ol: The enantiomer of (2R)-2,3-Dimethoxypropan-1-ol, with similar chemical properties but different biological activity.
(2R)-2,3-Dimethoxybutan-1-ol: A structurally similar compound with an additional carbon atom, leading to different reactivity and applications.
(2R)-2,3-Dimethoxypropan-2-ol: An isomer with the hydroxyl group on the second carbon, resulting in different chemical behavior.
Uniqueness
(2R)-2,3-Dimethoxypropan-1-ol is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other applications.
属性
IUPAC Name |
(2R)-2,3-dimethoxypropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDAPJJFRLSRPX-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
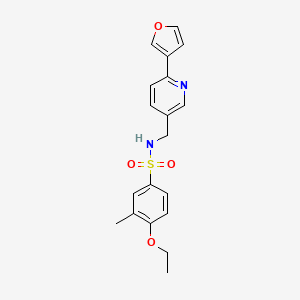
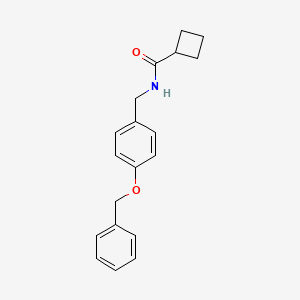
![2-(4-CHLOROPHENOXY)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-METHYLPROPANAMIDE](/img/structure/B2360661.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2360666.png)
![2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2360668.png)
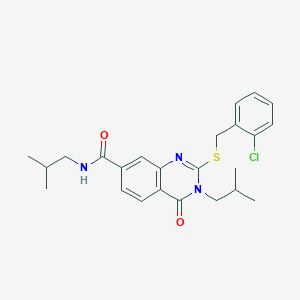
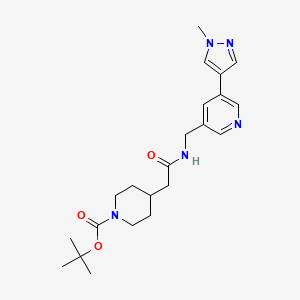
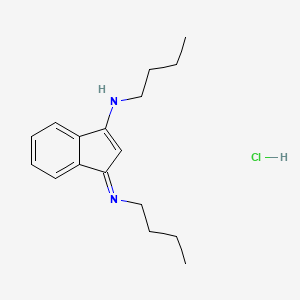

![N-[4-({3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2360676.png)
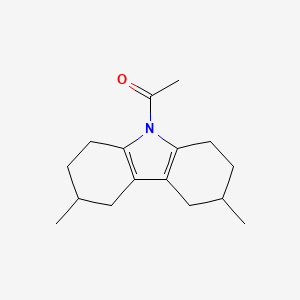
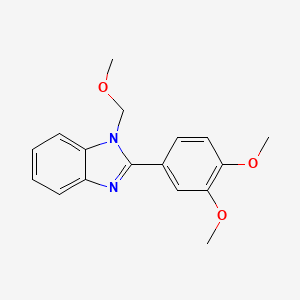
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2360679.png)
